molecular formula C11H17N3O2 B8643955 N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine

N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine

Cat. No. B8643955
M. Wt: 223.27 g/mol
InChI Key: PGIMSBPAYDNSHJ-UHFFFAOYSA-N
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Patent
US07348339B2

Procedure details

To a solution containing 1.52 g of 4-nitro-N-methylaniline (10 mmol) in 30 mL THF, was added 0.8 g of sodium hydride (60% dispension in oil, 20 mmol). After 5 minutes at room temperature, 2.59 g of 2-(dimethylamino)ethyl chloride hydrochloride (18 mmol) and 0.4 g of sodium hydride (60% dispension in oil, 10 mmol) were added. The reaction was heated at 60° C. for 5 hours. The solvent was concentrated in vacuo to yield a residue which was partitioned between ethyl acetate and 2 M sodium hydroxide solution. The organic phase was washed with water (3×), dried over anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield the title compound as a brown oil (1.23 g, 55%). MS (ES+) m/e 224 [M+H]+.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2.59 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([NH:8][CH3:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].Cl.[CH3:15][N:16]([CH3:20])[CH2:17][CH2:18]Cl>C1COCC1>[CH3:15][N:16]([CH3:20])[CH2:17][CH2:18][N:8]([CH3:9])[C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(NC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.59 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and 2 M sodium hydroxide solution
WASH
Type
WASH
Details
The organic phase was washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN(CCN(C1=CC=C(C=C1)[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.